molecular formula C9H10O2S B14310420 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol CAS No. 112107-89-8

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol

Cat. No.: B14310420
CAS No.: 112107-89-8
M. Wt: 182.24 g/mol
InChI Key: YUZVRWYSCAVAPY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a heterocyclic compound featuring a benzothiopyran core with hydroxyl groups at positions 4 and 8. This structure combines a sulfur atom in the thiopyran ring with two phenolic hydroxyl groups, conferring unique physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

3,4-Dihydro-2H-1-benzothiopyran-4,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Core Heteroatom Biological Activities Toxicity Profile (If Available)
This compound C₉H₁₀O₂S -OH (positions 4, 8) S Hypothesized enzyme inhibition Not reported in provided evidence
3,4-Dihydro-2H-1-benzothiopyran 1,1-dioxide C₉H₁₀O₂S -SO₂ (positions 1, 1) S Cathepsin L inhibition, α1-adrenoceptor antagonism Not reported
Benzo[a]pyrene-7,8-diol C₂₀H₁₄O₂ -OH (positions 7, 8) None (PAH) Carcinogenic metabolite (DNA adducts) High (linked to carcinogenesis)
4-(4-Methoxyphenyl)-2H-1-benzopyran C₁₆H₁₆O₂ -OCH₃ (position 4-phenyl) O Not explicitly stated Acute toxicity, skin/eye irritation

Key Observations:

  • Core Heteroatom: The sulfur atom in benzothiopyrans (vs. oxygen in benzopyrans) may alter electronic properties and binding selectivity. Sulfur’s larger atomic radius and lower electronegativity could enhance lipophilicity compared to oxygen analogs .
  • This may improve aqueous solubility but reduce membrane permeability.
  • Biological Activity: While 1,1-dioxide derivatives exhibit α1-adrenoceptor antagonism, the diol’s activity remains speculative. In contrast, benzo[a]pyrene-7,8-diol’s carcinogenicity underscores the critical role of hydroxyl positioning in toxicological outcomes .

Properties

CAS No.

112107-89-8

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3,4-dihydro-2H-thiochromene-4,8-diol

InChI

InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2

InChI Key

YUZVRWYSCAVAPY-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1O)C=CC=C2O

Origin of Product

United States

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